1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a thiophene ring, a piperidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:
Formation of the Thiophen-3-yloxy Group: This can be achieved by reacting thiophene-3-ol with an appropriate halogenating agent to form thiophen-3-yloxy halide.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Coupling Reactions: The thiophen-3-yloxy group is then coupled with the piperidine ring using a nucleophilic substitution reaction.
Introduction of the Tolyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Thiophen-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(4-(Furan-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
Uniqueness
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a thiophene moiety, and a tolyl group. This combination suggests potential interactions with various biological targets, making it a candidate for pharmacological exploration.
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Cyclization reactions from suitable precursors.
- Introduction of the Thiophene Ring : Achieved via cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Tolyl Group : Accomplished through Friedel-Crafts acylation or alkylation reactions.
The specific arrangement of these functional groups contributes to its biological activity, as they can influence binding affinity and selectivity towards biological receptors or enzymes.
The biological activity of this compound is hypothesized to involve interactions with molecular targets such as:
- Receptors : The piperidine ring may facilitate binding to neurotransmitter receptors.
- Enzymes : Potential inhibition or modulation of enzyme activity, particularly in pathways related to inflammation or neurological disorders.
The electronic properties imparted by the thiophene and tolyl groups may enhance the compound's ability to interact with these targets, influencing its pharmacological profile .
Biological Activity Studies
Recent research has highlighted the potential pharmacological applications of compounds similar to this compound. For instance:
- Inhibition Studies : Compounds featuring thiophene moieties have shown promising inhibitory activity against mPGES-1, an enzyme involved in inflammation and cancer pathways. Such compounds exhibited IC50 values in the low micromolar range, indicating significant biological activity .
- Cell Line Testing : In vitro studies on cell lines such as A549 demonstrated that certain derivatives induced cell cycle arrest and apoptosis, suggesting potential anticancer properties. The specific effects varied based on structural modifications, emphasizing the importance of the thiophene group in mediating these actions .
Comparative Analysis
A comparative analysis with similar compounds reveals that variations in the thiophene positioning and substituents can lead to different biological activities. For example:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-(Thiophen-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone | Thiophene at 2-position | Different electronic properties affecting receptor interaction |
1-(4-(Furan-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone | Furan instead of thiophene | Potentially different pharmacological profiles due to heteroatom presence |
This table illustrates how subtle changes in structure can significantly impact biological activity, underscoring the importance of systematic exploration in drug design.
Case Studies
In one notable study, derivatives of thiophene-based compounds were synthesized and evaluated for their ability to inhibit mPGES-1. The most promising candidates demonstrated selective inhibition and were further explored for their potential as anti-inflammatory agents. These findings suggest that compounds like this compound could serve as valuable scaffolds for developing new therapeutic agents targeting inflammation-related diseases .
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-3-2-4-15(11-14)12-18(20)19-8-5-16(6-9-19)21-17-7-10-22-13-17/h2-4,7,10-11,13,16H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMFXRDALDGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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